molecular formula C22H16F3N3O3S B2745141 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1206990-57-9

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2745141
CAS RN: 1206990-57-9
M. Wt: 459.44
InChI Key: DKPLNZJSNZPZAX-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C22H16F3N3O3S and an average mass of 459.441 Da . It’s a complex organic compound with multiple functional groups.


Molecular Structure Analysis

The compound contains several functional groups, including a methoxyphenyl group, a thienopyrimidinone group, and a trifluoromethylphenyl group . These groups contribute to the overall structure and properties of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 419.5 and a molecular formula of C23H21N3O3S . It has a logP value of 3.7356, a logD value of 3.7356, and a logSw value of -3.9997 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Anticancer Activity

A study by Al-Sanea et al. (2020) explored the design and synthesis of derivatives related to thienopyrimidine, testing their cytotoxic activity on 60 cancer cell lines. This research aimed to identify new anticancer agents, with one compound showing appreciable inhibition of cancer cell growth across several cell lines, indicating its potential as a therapeutic agent (Al-Sanea et al., 2020).

Antimicrobial Activity

Kerru et al. (2019) synthesized a series of novel thienopyrimidine linked rhodanine derivatives and evaluated their antimicrobial activity. Compounds demonstrated potent antibacterial potency against strains such as E. coli and B. cereus, and also showed antifungal potency, suggesting their application in treating infections caused by these pathogens (Kerru et al., 2019).

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as medicine or materials science. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O3S/c1-31-14-8-6-13(7-9-14)15-11-32-20-19(15)26-12-28(21(20)30)10-18(29)27-17-5-3-2-4-16(17)22(23,24)25/h2-9,11-12H,10H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPLNZJSNZPZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

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